SH5-07 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , , , , ]. It belongs to the class of hydroxamic acid-based inhibitors and has shown promising antitumor activity in preclinical studies []. SH5-07 acts by disrupting the DNA-binding activity of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways [, , ].
A detailed description of the synthesis of SH5-07 can be found in [, ]. The synthesis involves multiple steps, including the coupling of an appropriately substituted benzoic acid derivative with an N-methylglycinamide scaffold. Further modifications to the scaffold, such as linker variations, are explored in [].
The molecular structure of SH5-07 is characterized by an N-methylglycinamide core structure linked to a benzohydroxamic acid moiety [, ]. The specific substituents on the benzohydroxamic acid and variations in the linker region are crucial for its activity and have been explored through structure-activity relationship (SAR) studies []. Nuclear magnetic resonance (NMR) analysis has been used to determine the interaction of SH5-07 with the SH2 and DNA-binding domains of STAT3 [].
SH5-07 primarily functions by directly inhibiting the DNA-binding activity of STAT3 [, , ]. This inhibition prevents STAT3 from binding to DNA and activating the transcription of genes involved in cell survival, proliferation, and other oncogenic processes. SH5-07 has been shown to interact with both the SH2 and DNA-binding domains of STAT3, indicating a multi-faceted mechanism of action [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: